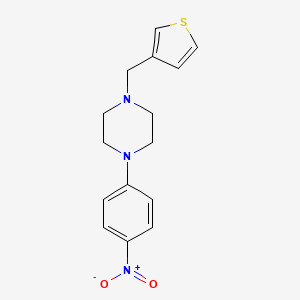
1-(4-nitrophenyl)-4-(3-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-(3-thienylmethyl)piperazine, commonly known as NTMT, is a chemical compound that belongs to the piperazine family. It is a highly potent and selective dopamine D3 receptor antagonist that has been extensively studied for its therapeutic potential in various neurological disorders.
Mécanisme D'action
NTMT acts as a competitive antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, NTMT can modulate the release of dopamine and other neurotransmitters, which are involved in reward, motivation, and emotional regulation.
Biochemical and Physiological Effects:
NTMT has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of cAMP signaling, and the regulation of gene expression. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NTMT is its high selectivity and potency for the dopamine D3 receptor, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of NTMT is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on NTMT, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other neurological disorders, and the investigation of its potential use as a PET radiotracer for imaging the dopamine D3 receptor in vivo. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of NTMT.
Méthodes De Synthèse
The synthesis of NTMT involves the condensation of 4-nitrobenzaldehyde and 3-thienylmethylamine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting intermediate is then reacted with piperazine in the presence of sodium carbonate to obtain the final product. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
NTMT has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, addiction, and depression. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. NTMT has also been studied for its potential use as a PET radiotracer for imaging the dopamine D3 receptor in vivo.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-18(20)15-3-1-14(2-4-15)17-8-6-16(7-9-17)11-13-5-10-21-12-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWMUBOTNDAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B5234971.png)
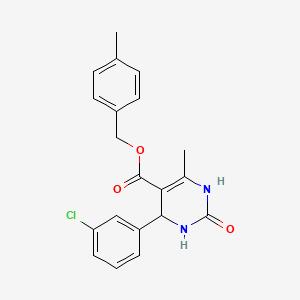
![N-(2-methyl-2-propen-1-yl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5234993.png)
![(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5235001.png)
![1-(cyclobutylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5235015.png)
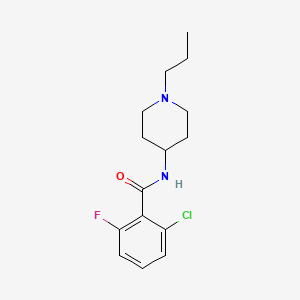
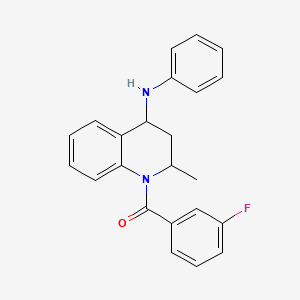
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)
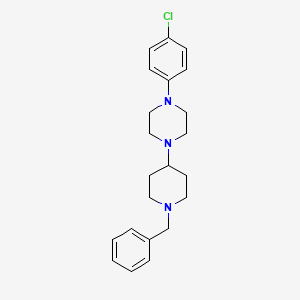
![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)